![molecular formula C13H9Cl2FS B14625893 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-94-7](/img/structure/B14625893.png)
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the chloromethylation of a precursor compound followed by the introduction of the chlorophenylsulfanyl and fluorine groups. Common reagents used in these reactions include chloromethyl methyl ether, sulfur dichloride, and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl and chlorophenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and sulfur dichloride are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl derivatives, and various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylthioacetic acid: Shares the chlorophenylsulfanyl group but differs in the presence of an acetic acid moiety.
4-Chlorophenylacetic acid: Contains a chlorophenyl group but lacks the sulfanyl and fluorine groups.
Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-: Similar in having a chloromethyl and chlorophenyl group but differs in the presence of a morpholine ring.
Uniqueness
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
56096-94-7 |
|---|---|
Formule moléculaire |
C13H9Cl2FS |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-(4-chlorophenyl)sulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-7-11(16)3-6-13(9)17-12-4-1-10(15)2-5-12/h1-7H,8H2 |
Clé InChI |
URZDCUITWRKUDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

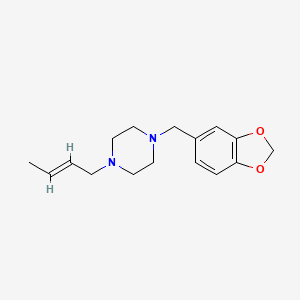
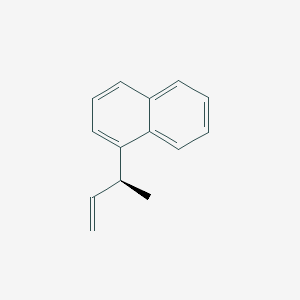
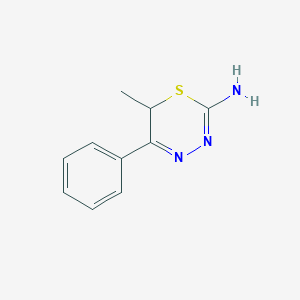
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
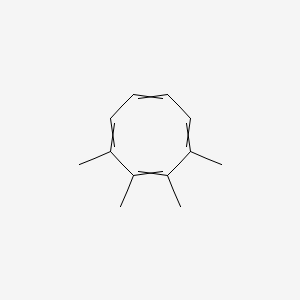
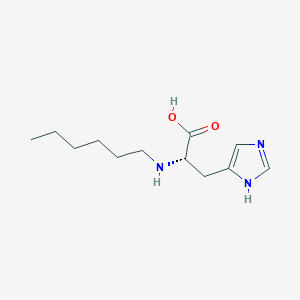
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
